7-Mercapto-4-methylcoumarin

Catalog No.
S616434
CAS No.
137215-27-1
M.F
C10H8O2S
M. Wt
192.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Mercapto-4-methylcoumarin

CAS Number

137215-27-1

Product Name

7-Mercapto-4-methylcoumarin

IUPAC Name

4-methyl-7-sulfanylchromen-2-one

Molecular Formula

C10H8O2S

Molecular Weight

192.24 g/mol

InChI

InChI=1S/C10H8O2S/c1-6-4-10(11)12-9-5-7(13)2-3-8(6)9/h2-5,13H,1H3

InChI Key

BYDNGJQDDNBAHI-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)S

Synonyms

7-mercapto-4-methylcoumarin

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)S

The exact mass of the compound 7-Mercapto-4-methylcoumarin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Properties and Synthesis

7-Mercapto-4-methylcoumarin (7-MMC), also known as 4-methyl-7-thioumbelliferone, is a fluorescent molecule with several research applications. It exists as a solid at room temperature and exhibits fluorescence, with an excitation wavelength (λex) of 358 nm and an emission wavelength (λem) of 385 nm in methylene chloride [].

The synthesis of 7-MMC has been reported in various scientific publications, but a common method involves the reaction of 4-hydroxy-3-methylbenzoic acid with thionyl chloride followed by treatment with sodium sulfide [].

Applications in Enzyme Activity Assays

One of the primary applications of 7-MMC lies in its use as a precursor for fluorogenic substrates employed in enzyme activity assays. These assays rely on the ability of specific enzymes to cleave a specific peptide bond within the substrate molecule. The cleavage event releases 7-amino-4-methylcoumarin (AMC), a fluorescent moiety, which can then be easily detected using a fluorescence plate reader []. This method offers several advantages over traditional enzyme assays, including increased sensitivity, higher throughput, and reduced background noise [].

Other Research Applications

Beyond its role in enzyme activity assays, 7-MMC has also been explored in other research areas:

  • Chemical sensors: The unique photophysical properties of 7-MMC and its derivatives have been investigated for their potential use in developing chemical sensors for various analytes, including heavy metals and explosives [].
  • Bioconjugation: 7-MMC can be attached to biomolecules like antibodies or peptides to create fluorescently labeled probes for studying various biological processes, such as cell imaging and protein-protein interactions [].
  • Drug discovery: The ability of 7-MMC to interact with specific enzymes has led to its exploration as a potential tool for drug discovery, particularly in identifying inhibitors for these enzymes [].

7-Mercapto-4-methylcoumarin is a derivative of coumarin characterized by the presence of a thiol (-SH) group at the 7-position and a methyl group at the 4-position of the coumarin ring. Its molecular formula is C10H8O2S, and it possesses unique properties that make it useful in both synthetic and analytical chemistry .

MMC itself doesn't have a well-defined mechanism of action. However, its derivatives, particularly 7-amino-4-methylcoumarin (AMC), play a crucial role in enzyme activity assays. AMC gets conjugated to a peptide substrate. When a specific enzyme cleaves the peptide bond, it releases the fluorescent AMC moiety, allowing for the detection and quantification of enzyme activity [].

The reactivity of 7-mercapto-4-methylcoumarin is notable for its ability to participate in various chemical transformations. For instance:

  • Formation of Thioethers: It can react with alkyl halides to form thioether derivatives.
  • Michael Addition: The compound can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds to yield more complex structures .
  • Rearrangement Reactions: Under certain conditions, it can participate in rearrangement reactions leading to new mercapto-coumarin derivatives .

7-Mercapto-4-methylcoumarin exhibits several biological activities:

  • Antioxidant Properties: The thiol group contributes to its antioxidant capabilities, which can protect cells from oxidative stress.
  • Antimicrobial Activity: Studies have indicated that compounds based on this structure may possess antimicrobial properties .
  • Fluorescent Properties: It serves as a fluorophore probe due to its ability to emit fluorescence upon interaction with certain metal ions or thiols, making it useful in biochemical assays .

The synthesis of 7-mercapto-4-methylcoumarin typically involves the following steps:

  • Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.
  • Reaction with Dimethylthiocarbamoyl Chloride: This reaction leads to the formation of thioester intermediates.
  • Thermal Rearrangement: A Newman–Kwart-type rearrangement occurs, which rearranges the thioester into the desired mercapto-coumarin structure .
  • Hydrolysis: The final step involves hydrolysis under acidic conditions to yield pure 7-mercapto-4-methylcoumarin.

7-Mercapto-4-methylcoumarin has various applications across different fields:

  • Fluorescent Probes: Utilized in biochemistry for detecting thiols and other reactive species.
  • Synthesis of Bioactive Compounds: It serves as a precursor for synthesizing pharmaceuticals and agrochemicals with potential therapeutic effects .
  • Corrosion Inhibition: Recent studies have explored its effectiveness as a corrosion inhibitor for metals in acidic environments .

Research has demonstrated that 7-mercapto-4-methylcoumarin can interact with various substrates:

  • Binding Studies: It has been used as a reporter for studying thiol binding interactions on surfaces such as quantum dots, providing insights into surface chemistry and reactivity .
  • Metal Ion Complexation: The compound's thiol group allows it to form complexes with metal ions, which can be exploited in sensing applications.

Several compounds share structural similarities with 7-mercapto-4-methylcoumarin. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
3-Mercapto-coumarinThiol group at position 3Less studied for biological activity compared to 7-position variants.
6-Mercapto-coumarinThiol group at position 6Exhibits different reactivity patterns due to position change.
CoumarinLacks thiol groupServes primarily as a fluorescent dye without the biological activity associated with thiols.

The distinct positioning of the thiol group in 7-mercapto-4-methylcoumarin contributes significantly to its reactivity and biological properties compared to other mercapto-coumarins.

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

7-Mercapto-4-methylcoumarin

Dates

Last modified: 08-15-2023

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